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Compound of Interest

Compound Name: NZ 419

Cat. No.: B7819458 Get Quote

RGT-419B Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information, troubleshooting guides, and frequently asked

questions regarding the off-target effects and toxicity profile of RGT-419B.

Mechanism of Action and Signaling Pathway
RGT-419B is an orally bioavailable, third-generation inhibitor of cyclin-dependent kinases

(CDKs) with high potency against CDK2, CDK4, and CDK6.[1][2] By selectively targeting these

kinases, RGT-419B prevents the phosphorylation of the retinoblastoma protein (Rb), a key step

in the G1-S phase transition of the cell cycle.[1] This inhibition leads to cell cycle arrest,

induction of apoptosis, and ultimately, a reduction in tumor cell proliferation.[1] The rationale

behind targeting CDK2 in addition to CDK4/6 is to overcome potential resistance mechanisms

mediated by Cyclin E/CDK2 signaling.[2][3]
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Caption: RGT-419B inhibits CDK2/4/6, preventing Rb phosphorylation and leading to cell cycle

arrest.

Off-Target Effects
RGT-419B was designed with an optimized kinase activity spectrum to enhance its safety

profile.[2] This design includes potent activity against its intended targets (CDK4 and CDK2)

while aiming for selectivity against other kinases like CDK6, CDK9, and GSK3β to minimize off-

target effects.[2] While comprehensive public data from broad kinase screening panels is not

available, the selectivity against these specific kinases was a key design consideration.

Table 1: Kinase Selectivity Profile of RGT-419B
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Kinase Target Potency/Selectivity
Implication for Off-Target
Profile

CDK4
Potent, sub-nanomolar

activity[2]
On-Target

CDK2
Single-digit nanomolar

activity[2]

On-Target (designed to

overcome resistance)

CDK6
Desired degree of selectivity

against[2]

Reduced potential for off-target

effects associated with broad

CDK inhibition.

CDK9
Desired degree of selectivity

against[2]

Minimized risk of toxicities

related to transcriptional

regulation.

GSK3β
Desired degree of selectivity

against[2]

Reduced potential for effects

on glycogen metabolism and

other GSK3β-mediated

pathways.

Toxicity Profile
The toxicity profile of RGT-419B has been evaluated in a first-in-human Phase 1A clinical trial

(NCT05304962) involving patients with HR+/HER2- advanced breast cancer who had

progressed on prior CDK4/6 inhibitors.[4][5][6]

Table 2: Summary of Clinical Toxicity Data for RGT-419B (Monotherapy)
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Parameter Observation Reference

Dose-Limiting Toxicities (DLTs) None observed [4]

Treatment Discontinuation due

to Adverse Events

No patients discontinued

treatment due to adverse

events

[4]

Most Common Treatment-

Emergent Adverse Events

(TEAEs)

Nausea, reduced white blood

cell counts (neutrophils and/or

lymphocytes), diarrhea

[7]

Grade 3 or Higher Treatment-

Related Adverse Events

(TRAEs)

None observed [7]

Neutropenia 25% rate, all below Grade 3 [3]

Ocular Toxicity None observed [7]

Troubleshooting Guide
This guide addresses potential issues that may arise during in vitro or in vivo experiments with

RGT-419B.

Q1: Unexpectedly high cytotoxicity is observed in our in vitro cell-based assays, even at low

concentrations. What could be the cause?

A1:

Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to CDK inhibitors. Ensure

the cell line used is appropriate for studying CDK2/4/6 inhibition. Highly proliferative lines or

those with specific genetic backgrounds (e.g., Rb-positive) are expected to be more

sensitive.

Off-Target Effects: Although designed for selectivity, high concentrations of any inhibitor can

lead to off-target effects. It is crucial to perform dose-response experiments to determine the

optimal concentration range where on-target effects are maximized and off-target effects are

minimized.
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Experimental Error: Verify the concentration of your RGT-419B stock solution and ensure

accurate dilutions. Review cell plating densities and incubation times, as these can influence

cytotoxicity readouts.

Q2: We are observing reduced white blood cell counts in our animal models, consistent with

the clinical data. How can we manage this?

A2:

Dose and Schedule Optimization: The observed neutropenia is a known class effect of CDK

inhibitors due to their role in hematopoietic cell proliferation. Consider adjusting the dose

and/or the dosing schedule (e.g., intermittent dosing) in your preclinical models to mitigate

this effect while maintaining anti-tumor efficacy.

Supportive Care: In animal studies, supportive care measures may be necessary to manage

myelosuppression, depending on the severity.

Monitoring: Implement regular monitoring of complete blood counts (CBCs) in your animal

studies to track the kinetics of white blood cell reduction and recovery.

Q3: Our in vivo study shows lower than expected efficacy. What are some potential reasons?

A3:

Pharmacokinetics: RGT-419B has a long half-life and dose-proportional exposure in

humans.[4] However, pharmacokinetic properties can differ in preclinical models. Ensure

adequate drug exposure is achieved in your model system. Consider performing

pharmacokinetic studies to correlate exposure with efficacy.

Model Resistance: The tumor model being used may have intrinsic or acquired resistance

mechanisms to CDK2/4/6 inhibition that are not overcome by RGT-419B alone. The

preclinical data suggests RGT-419B is effective in models of acquired resistance to other

CDK4/6 inhibitors.[2]

Drug Formulation and Administration: Ensure the formulation and route of administration are

appropriate for the animal model to achieve optimal bioavailability.
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Frequently Asked Questions (FAQs)
Q: What are the known off-target kinases for RGT-419B?

A: While a comprehensive public list of all screened kinases and their binding affinities for RGT-

419B is not available, the drug was specifically designed to be selective against CDK6, CDK9,

and GSK3β to improve its safety profile.[2]

Q: What is the main advantage of RGT-419B's toxicity profile compared to other CDK4/6

inhibitors?

A: The key advantage highlighted in the Phase 1A clinical trial is the absence of Grade 3 or

higher treatment-related adverse events, including a low rate of severe neutropenia, which can

be a dose-limiting toxicity for other CDK4/6 inhibitors.[3][7]

Q: Has any cardiotoxicity been associated with RGT-419B?

A: The publicly available data from the Phase 1A trial does not mention any specific

cardiotoxicity. The clinical trial protocol includes monitoring for clinically significant increases in

the corrected QT (QTc) interval.[5]

Q: How does the CDK2 inhibition of RGT-419B affect its toxicity profile?

A: The inclusion of CDK2 inhibition is a strategic approach to overcome resistance.[2][3] While

this could theoretically broaden the potential for off-target effects, the clinical data so far

suggests a favorable safety profile, indicating that the degree of CDK2 inhibition is well-

tolerated in the patient population studied.[4][7]

Experimental Protocols
Detailed proprietary experimental protocols for RGT-419B are not publicly available. However,

the following provides a general workflow for assessing the on-target and potential off-target

cytotoxic effects of a CDK inhibitor like RGT-419B in a laboratory setting.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/publication/349323006_Abstract_PS16-22_Targeting_resistance_to_current_CDK46_therapies_by_RGT-419B_an_inhibitor_with_optimized_kinase_activity_spectrum
https://www.oncologypipeline.com/apexonco/regors-selective-approach-attracts-roche
https://aacrjournals.org/cancerres/article/84/9_Supplement/PO3-18-06/744989/Abstract-PO3-18-06-First-in-human-phase-1A-study
https://clinicaltrials.gov/study/NCT05304962
https://www.researchgate.net/publication/349323006_Abstract_PS16-22_Targeting_resistance_to_current_CDK46_therapies_by_RGT-419B_an_inhibitor_with_optimized_kinase_activity_spectrum
https://www.oncologypipeline.com/apexonco/regors-selective-approach-attracts-roche
https://www.prnewswire.com/news-releases/regor-announces-promising-safety-and-single-agent-efficacy-data-evaluating-rgt-419b-in-hrher2--advanced-breast-cancer-patients-who-have-progressed-on-cdk46-inhibitors-and-endocrine-therapy-302009555.html
https://aacrjournals.org/cancerres/article/84/9_Supplement/PO3-18-06/744989/Abstract-PO3-18-06-First-in-human-phase-1A-study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7819458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Assessment

In Vivo Assessment

Select Rb-positive
cancer cell lines

Treat cells with a range
of RGT-419B concentrations

Measure cell proliferation
(e.g., MTS, CellTiter-Glo)

Analyze cell cycle distribution
by flow cytometry

Assess phosphorylation of Rb
and other pathway proteins

Establish tumor xenografts
in immunocompromised mice

Proceed to in vivo
if in vitro results are promising

Administer RGT-419B, vehicle control,
and comparator compounds

Measure tumor volume
and body weight regularly

Monitor for clinical signs of toxicity
and perform regular blood counts

Collect tissue and plasma for
pharmacokinetic/pharmacodynamic analysis

Click to download full resolution via product page

Caption: A general experimental workflow for evaluating a CDK inhibitor like RGT-419B.
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General Protocol for Cell Proliferation Assay:

Cell Plating: Seed cancer cells (e.g., MCF-7, T47D) in 96-well plates at a predetermined

density and allow them to adhere overnight.

Drug Treatment: Prepare serial dilutions of RGT-419B in culture medium. Replace the

existing medium with the drug-containing medium. Include vehicle-only wells as a negative

control.

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 72

hours).

Viability Assessment: Add a viability reagent (e.g., MTS or resazurin) to each well and

incubate according to the manufacturer's instructions.

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

Data Analysis: Normalize the data to the vehicle-treated controls and plot the dose-response

curve to determine the GI50 (concentration for 50% growth inhibition).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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